molecular formula C11H16ClNO B8172076 N-(2-Chloro-3-methoxybenzyl)propan-2-amine

N-(2-Chloro-3-methoxybenzyl)propan-2-amine

Cat. No.: B8172076
M. Wt: 213.70 g/mol
InChI Key: LOIGNSDZLDFSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-3-methoxybenzyl)propan-2-amine: is an organic compound that features a benzylamine structure with a chloro and methoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-methoxybenzyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired benzylamine derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Catalysts and Optimized Conditions: Employing specific catalysts and optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-methoxybenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace the chloro group.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-3-methoxybenzyl)propan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methoxybenzyl)propan-2-amine
  • N-(2-Chloro-3-ethoxybenzyl)propan-2-amine
  • N-(2-Chloro-3-methoxybenzyl)butan-2-amine

Uniqueness

N-(2-Chloro-3-methoxybenzyl)propan-2-amine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups provides a distinct electronic environment that can affect its interactions in chemical and biological systems.

Properties

IUPAC Name

N-[(2-chloro-3-methoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-8(2)13-7-9-5-4-6-10(14-3)11(9)12/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIGNSDZLDFSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.